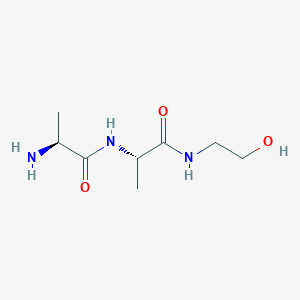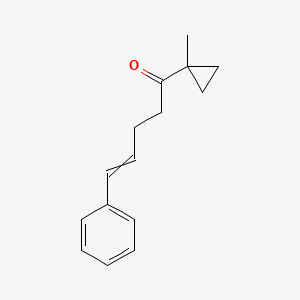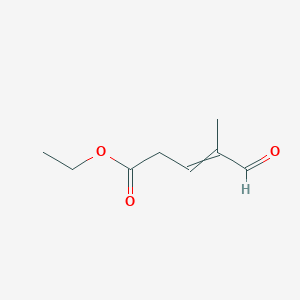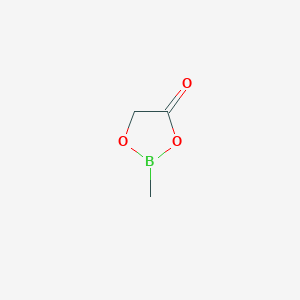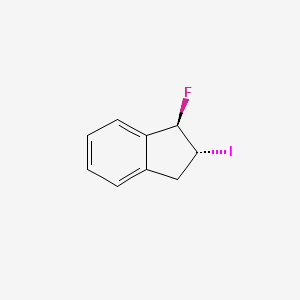
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene is a chiral organofluorine compound characterized by the presence of both fluorine and iodine atoms on an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene typically involves the use of chiral starting materials and selective halogenation reactions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry, followed by fluorination and iodination steps under controlled conditions. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of hydrofluoro or hydroiodo derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine or iodine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized indene derivatives.
Aplicaciones Científicas De Investigación
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene include other halogenated indene derivatives, such as:
- (1R,2R)-1-chloro-2-iodo-2,3-dihydro-1H-indene
- (1R,2R)-1-fluoro-2-bromo-2,3-dihydro-1H-indene
- (1R,2R)-1-fluoro-2-chloro-2,3-dihydro-1H-indene
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research applications.
Propiedades
Número CAS |
61153-47-7 |
|---|---|
Fórmula molecular |
C9H8FI |
Peso molecular |
262.06 g/mol |
Nombre IUPAC |
(1R,2R)-1-fluoro-2-iodo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8FI/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9H,5H2/t8-,9-/m1/s1 |
Clave InChI |
ODCVYWVOQVHQHE-RKDXNWHRSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C2=CC=CC=C21)F)I |
SMILES canónico |
C1C(C(C2=CC=CC=C21)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
![5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;hydrate](/img/structure/B14596120.png)
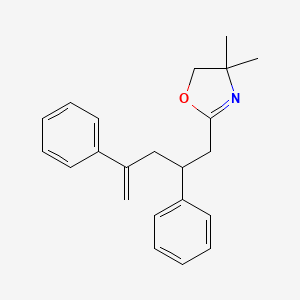
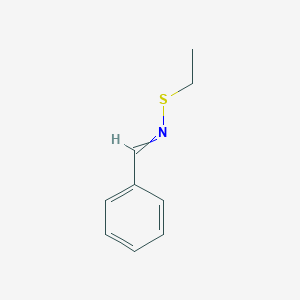
![Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14596142.png)

